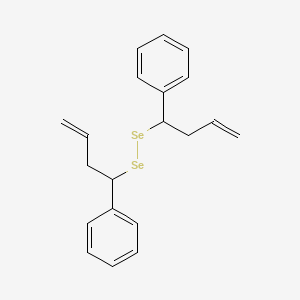

Diselenide, bis(1-phenyl-3-butenyl)

Description

Diselenide, bis(1-phenyl-3-butenyl), is an organoselenium compound characterized by a diselenide (Se–Se) bond connecting two 1-phenyl-3-butenyl moieties. This article draws parallels between bis(1-phenyl-3-butenyl) diselenide and related compounds, focusing on substituent effects, reactivity, and applications inferred from analogous systems.

Properties

CAS No. |

854278-43-6 |

|---|---|

Molecular Formula |

C20H22Se2 |

Molecular Weight |

420.3 g/mol |

IUPAC Name |

1-(1-phenylbut-3-enyldiselanyl)but-3-enylbenzene |

InChI |

InChI=1S/C20H22Se2/c1-3-11-19(17-13-7-5-8-14-17)21-22-20(12-4-2)18-15-9-6-10-16-18/h3-10,13-16,19-20H,1-2,11-12H2 |

InChI Key |

ILZFTZPAHVWJEV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)[Se][Se]C(CC=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diselenide, bis(1-phenyl-3-butenyl) typically involves the reaction of 1-phenyl-3-butenyl halides with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Diselenide, bis(1-phenyl-3-butenyl) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert diselenides to selenides.

Substitution: The phenyl and butenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include selenoxides, selenones, selenides, and substituted phenyl or butenyl derivatives .

Scientific Research Applications

Diselenide, bis(1-phenyl-3-butenyl) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its antioxidant properties and potential to modulate redox reactions.

Medicine: Explored for its anticancer and chemopreventive activities due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of diselenide, bis(1-phenyl-3-butenyl) involves its ability to modulate redox reactions. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Catalytic and Antioxidant Activities

Diselenides exhibit glutathione peroxidase (GPx)-like activity, reducing reactive oxygen species (ROS). Key comparisons include:

Table 1: GPx-like Activity Relative to Ebselen

| Compound | Activity Trend |

|---|---|

| Di-(o-formylcyclohexenyl)diselenide (16) | 2.5× higher than ebselen |

| Ebselen | Reference (1×) |

| Bis(o-formylphenyl)diselenide | Lower activity than 16 |

The superior activity of 16 is attributed to stronger Se···O interactions stabilizing catalytic intermediates . Similarly, bis(2-aminophenyl)diselenide matches ebselen in inhibiting lipid peroxidation (~25% inhibition at 0.1 mM) .

Antimicrobial and Antibiofilm Effects

Diselenides with hydrophobic substituents show broad-spectrum activity:

Table 2: Antimicrobial Biofilm Inhibition

| Compound | Effective Against |

|---|---|

| Camphor diselenide | S. aureus, S. epidermidis, S. pyogenes, C. albicans |

| Bis[ethyl-N-(2’-selenobenzoyl)glycinate] | S. aureus, S. epidermidis, S. pyogenes, C. albicans, P. aeruginosa |

Electron-rich substituents (e.g., methoxy or hydroxy groups) enhance antiviral activity, as seen in ebselen-derived diselenides inhibiting SARS-CoV-2 PLpro .

Antitumoral Activity

Bis(4-aminophenyl)diselenide derivatives with heterocyclic lateral groups (e.g., quinoline) exhibit selective cytotoxicity against cancer cells via autophagy modulation .

Physicochemical Properties

NMR Chemical Shifts

77Se-NMR is critical for characterizing selenium oxidation states:

Table 3: 77Se-NMR Shifts in Oxidation States

| Species | Chemical Shift (ppm) |

|---|---|

| Diselenide (16) | 488 |

| Selenenic acid (RSeOH) | 1393 |

| Seleninic acid (RSeO2H) | 1379 |

| Selenonic acid (RSeO3H) | 1338 |

Downfield shifts correlate with increased electron-withdrawing effects, as observed in bis[2-(4,4-dimethyl-2-oxazolinyl)phenyl]diselenide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.